Z-Conformer Conformational Rigidity vs. E-Isomer: Impact on Reactivity and Target Recognition
Density Functional Theory (DFT) studies on 3-fluoroprop-2-enoic acids reveal that the (Z)- and (E)-rotamers exhibit fundamentally different ground-state geometries. For the (Z)-isomer, four stable coplanar rotamers were identified, whereas the corresponding (E)-isomer includes a non-coplanar s-trans anti rotamer due to repulsion between the CFH and OH groups [1]. This conformational difference is expected to be preserved in the substituted derivative (2Z)-3-[4-(Dimethylamino)phenyl]-2-fluoroprop-2-enoic acid, directly affecting its molecular recognition and reaction trajectory compared to the (E)-isomer.
| Evidence Dimension | Number of stable rotamers and coplanarity |
|---|---|
| Target Compound Data | Predicted to exhibit four coplanar rotamers, consistent with the (Z)-3-fluoroprop-2-enoic acid scaffold [1]. |
| Comparator Or Baseline | (E)-isomer: Features one non-coplanar s-trans anti rotamer due to steric repulsion [1]. |
| Quantified Difference | Qualitative difference in accessible conformational space; the (E)-isomer has a uniquely twisted ground-state structure not present in the (Z)-series. |
| Conditions | DFT optimization at the B3LYP/6-311++G(2d,2p) level of theory; isolated molecule in the gas phase [1]. |
Why This Matters
Stereochemistry dictates the spatial orientation of the carboxylic acid and the aryl ring, directly influencing docking poses in biological targets and stereochemical outcomes in synthesis; substitution with the (E)-isomer would present a different pharmacophore geometry.
- [1] Bugaj-Zarębska, M., & Jaźwiński, J. (2023). Properties of 3-fluoroprop-2-enoic acids, chemical shifts and indirect spin-spin coupling constants: A DFT study. Journal of Molecular Structure, 135402. View Source
